1-(2-methyl-2H-indazol-3-yl)methanamine dihydrochloride
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Overview
Description
1-(2-methyl-2H-indazol-3-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C8H11Cl2N3 It is a derivative of indazole, a bicyclic heterocycle that is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methyl-2H-indazol-3-yl)methanamine dihydrochloride typically involves the formation of the indazole ring followed by the introduction of the methanamine group. One common method involves the cyclization of 2-methylphenylhydrazine with formic acid to form the indazole core. This is followed by the reaction with formaldehyde and ammonium chloride to introduce the methanamine group. The final product is then treated with hydrochloric acid to obtain the dihydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(2-methyl-2H-indazol-3-yl)methanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The methanamine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indazole oxides, while substitution reactions can produce various substituted indazole derivatives .
Scientific Research Applications
1-(2-methyl-2H-indazol-3-yl)methanamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(2-methyl-2H-indazol-3-yl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The indazole core can interact with various enzymes and receptors, modulating their activity. This can lead to a range of biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- (1-Methyl-1H-indazol-3-yl)methylamine dihydrochloride
- (1H-Indazol-3-yl)methanamine dihydrochloride
- (1-Methyl-1H-imidazol-2-yl)methanamine
Uniqueness
1-(2-methyl-2H-indazol-3-yl)methanamine dihydrochloride is unique due to its specific substitution pattern on the indazole ring, which can confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C9H13Cl2N3 |
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Molecular Weight |
234.12 g/mol |
IUPAC Name |
(2-methylindazol-3-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C9H11N3.2ClH/c1-12-9(6-10)7-4-2-3-5-8(7)11-12;;/h2-5H,6,10H2,1H3;2*1H |
InChI Key |
JCRIBAJNTIEKMR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C2C=CC=CC2=N1)CN.Cl.Cl |
Origin of Product |
United States |
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